molecular formula C17H15Cl3N2O2S B5082913 4-(propan-2-yloxy)-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

4-(propan-2-yloxy)-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

Cat. No.: B5082913
M. Wt: 417.7 g/mol
InChI Key: AZZUQIRVZGOMKW-UHFFFAOYSA-N
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Description

4-(propan-2-yloxy)-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzamide core substituted with a propan-2-yloxy group and a trichlorophenyl carbamothioyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The propan-2-yloxy group is introduced through an etherification reaction, while the trichlorophenyl carbamothioyl group is added via a thiourea-based reaction. Common reagents used in these reactions include propan-2-ol, trichlorophenyl isothiocyanate, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and minimize the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yloxy)-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(propan-2-yloxy)-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(propan-2-yloxy)-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-propan-2-yloxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N2O2S/c1-9(2)24-11-5-3-10(4-6-11)16(23)22-17(25)21-15-8-13(19)12(18)7-14(15)20/h3-9H,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZUQIRVZGOMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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